2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorine atom and a thiazolyl-piperidinyl-methyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds with a thiazole core have been found to interact with a variety of targets, including enzymes, receptors, and proteins involved in various biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiazole derivatives have been reported to influence a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiazolyl-piperidinyl intermediate is then coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential biological activities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(piperidin-3-yl)methylbenzamide: Lacks the thiazole ring, which may affect its biological activity.
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide: Lacks the fluorine atom, which may influence its reactivity and binding properties.
2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the thiazole ring and the fluorine atom in 2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide makes it unique. The thiazole ring can enhance binding interactions with biological targets, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Biological Activity
2-Fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, a fluorine atom, and a thiazolyl-piperidinyl-methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FN3OS with a molecular weight of 319.4 g/mol. Its unique structural features include:
- Benzamide Core : Provides stability and potential interactions with biological targets.
- Fluorine Atom : Enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
- Thiazole and Piperidine Moieties : These groups can facilitate binding to various biological targets, influencing the compound's activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria:
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Antibacterial | 2 µg/ml |
Escherichia coli | Antibacterial | 4 µg/ml |
Candida albicans | Antifungal | 8 µg/ml |
These results suggest that the thiazole ring enhances the binding affinity to bacterial targets, making it a promising scaffold for developing new antibiotics .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds with similar structures. For example, some derivatives have shown selective cytotoxic effects against various cancer cell lines:
Cell Line | Activity | IC50 (µM) |
---|---|---|
MDA-MB-231 (Breast cancer) | Cytotoxic | 15 µM |
HCT116 (Colon cancer) | Cytotoxic | 12 µM |
The mechanism of action is believed to involve the interaction with cell cycle-related proteins, leading to apoptosis in cancer cells .
Case Studies
- In Vitro Studies : A study assessing the antibacterial properties of thiazole derivatives found that compounds similar to this compound had MIC values comparable to standard antibiotics like norfloxacin, indicating their potential as effective antimicrobial agents .
- Anticancer Research : Another investigation revealed that certain derivatives exhibited significant selective toxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic window for further development .
Properties
IUPAC Name |
2-fluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-14-6-2-1-5-13(14)15(21)19-10-12-4-3-8-20(11-12)16-18-7-9-22-16/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRHYVBVHTVCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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